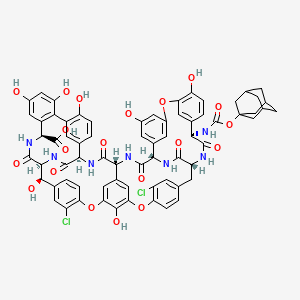
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)- is a complex organic compound known for its antimicrobial properties. It is a derivative of ristomycin A, which is an antibiotic used in various medical and biochemical applications. The aglycone form of ristomycin A lacks the sugar moiety, making it a crucial intermediate in the synthesis of various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)- involves multiple steps, including chlorination, demethylation, and deoxygenation reactions. The process typically starts with the parent compound, ristomycin A, which undergoes selective chlorination at positions 22 and 31. This is followed by demethylation at positions 7 and 64, and deoxygenation at position 19. The final step involves the introduction of the tricyclo(3.3.1.13,7)dec-2yloxycarbonyl group at the N15 position.
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications.
Applications De Recherche Scientifique
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it valuable in studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)- involves the inhibition of bacterial cell wall synthesis. The compound binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the cell wall. This leads to cell lysis and death of the bacterial cell. The tricyclo(3.3.1.13,7)dec-2yloxycarbonyl group enhances the compound’s binding affinity and specificity for its molecular target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
Teicoplanin: A glycopeptide antibiotic with a similar spectrum of activity but different pharmacokinetic properties.
Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against resistant bacterial strains.
Uniqueness
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)- is unique due to its specific structural modifications, which confer enhanced antimicrobial activity and binding affinity. The presence of the tricyclo(3.3.1.13,7)dec-2yloxycarbonyl group distinguishes it from other glycopeptide antibiotics, making it a valuable compound in the development of new antimicrobial agents.
Propriétés
Formule moléculaire |
C69H59Cl2N7O20 |
|---|---|
Poids moléculaire |
1377.1 g/mol |
Nom IUPAC |
(1S,2R,19R,22S,34S,37R,40R,52S)-22-(1-adamantyloxycarbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C69H59Cl2N7O20/c70-41-12-27-1-7-47(41)96-50-19-35-20-51(60(50)85)97-48-8-4-33(17-42(48)71)59(84)58-66(91)76-57(67(92)93)40-22-37(80)23-46(83)52(40)39-16-31(2-5-44(39)81)53(63(88)77-58)74-65(90)56(35)75-64(89)55-34-14-36(79)21-38(15-34)95-49-18-32(3-6-45(49)82)54(62(87)72-43(13-27)61(86)73-55)78-68(94)98-69-24-28-9-29(25-69)11-30(10-28)26-69/h1-8,12,14-23,28-30,43,53-59,79-85H,9-11,13,24-26H2,(H,72,87)(H,73,86)(H,74,90)(H,75,89)(H,76,91)(H,77,88)(H,78,94)(H,92,93)/t28?,29?,30?,43-,53-,54+,55+,56-,57+,58+,59-,69?/m1/s1 |
Clé InChI |
NRCGIFQLRHJGPK-GJBYASCYSA-N |
SMILES isomérique |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)NC(=O)OC56CC7CC(C5)CC(C7)C6)O)O)C(=O)N[C@@H]8C9=CC(=C(C(=C9)OC2=C(C=C(C=C2)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC8=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)OC(=O)NC4C5=CC(=C(C=C5)O)OC6=CC(=CC(=C6)O)C7C(=O)NC8C9=CC(=C(C(=C9)OC1=C(C=C(C=C1)C(C1C(=O)NC(C2=C(C(=CC(=C2)O)O)C2=C(C=CC(=C2)C(C(=O)N1)NC8=O)O)C(=O)O)O)Cl)O)OC1=C(C=C(CC(C(=O)N7)NC4=O)C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



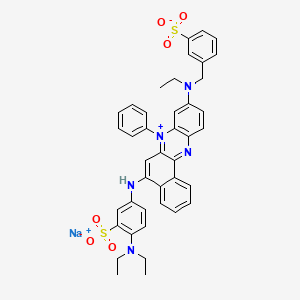
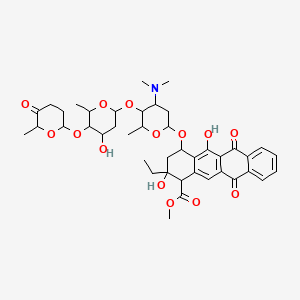
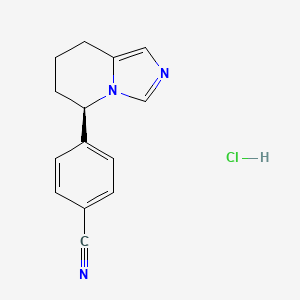
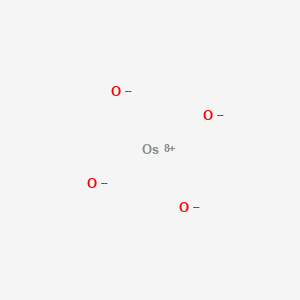





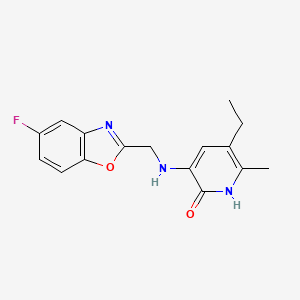
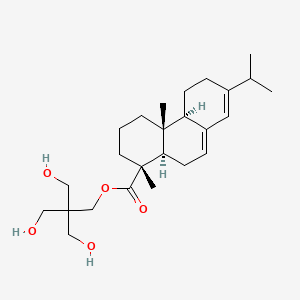

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
